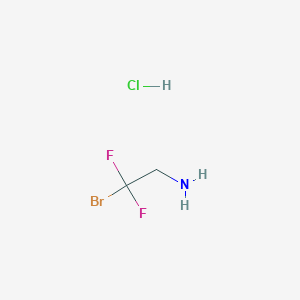

2-Bromo-2,2-difluoroethylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-2,2-difluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrF2N.ClH/c3-2(4,5)1-6;/h1,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGFTOPSRLCRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211120-17-0 | |

| Record name | 2-bromo-2,2-difluoroethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 2-Bromo-2,2-difluoroethylamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Foreword: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often imparting profound effects on metabolic stability, binding affinity, and overall pharmacokinetic profiles. Within the diverse arsenal of fluorinated building blocks, 2-Bromo-2,2-difluoroethylamine hydrochloride presents itself as a molecule of significant synthetic potential. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling, synthesized from available data and established chemical principles. It is designed to be a practical resource for researchers engaged in the design and synthesis of novel chemical entities.

Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of a reagent is paramount to its effective application in a laboratory setting. While comprehensive experimental data for this compound is not extensively published in peer-reviewed literature, we can compile its profile from supplier data and by analogy to structurally related compounds.

Table 1: Physicochemical Properties of 2-Bromo-2,2-difluoroethylamine and its Hydrochloride Salt

| Property | Value (for the free base unless specified) | Source / Note |

| CAS Number | 7096-39-1 | [1][2] |

| Molecular Formula | C₂H₄BrF₂N | [2] |

| Molecular Weight | 159.96 g/mol | [2] |

| Appearance | White to off-white solid (for the hydrochloride salt) | Inferred from related compounds[3] |

| Solubility | Expected to be soluble in water (as hydrochloride salt) | General property of amine hydrochlorides[4] |

| Storage | Store at 2-8°C for long-term stability | [3] |

Structural Elucidation via Spectroscopic Data (Predicted)

-

¹H NMR: The spectrum is expected to show a triplet for the -CH₂- group, split by the two adjacent fluorine atoms. The chemical shift would likely be in the range of 3.5-4.5 ppm due to the influence of the adjacent electronegative nitrogen and the CF₂Br group.

-

¹³C NMR: Two signals are anticipated. The -CH₂- carbon would appear in the range of 40-50 ppm. The -CF₂Br carbon would be significantly downfield, likely in the range of 110-120 ppm, and would appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms of the -CF₂Br group. The chemical shift would likely be in the range of -50 to -70 ppm relative to CFCl₃, appearing as a triplet due to coupling with the adjacent -CH₂- protons.[1][2][5]

Synthesis and Reactivity Profile

A plausible synthetic route to this compound would involve a multi-step process, for which a detailed experimental protocol is proposed below.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2,2-Difluoroethylamine (Precursor)

This protocol is adapted from a patented procedure for the synthesis of the precursor to our target molecule.[6][7]

-

Reaction Setup: In a pressure-rated autoclave, charge 2,2-difluoro-1-bromoethane (1.0 eq), potassium iodide (0.1 eq), and dimethyl sulfoxide (DMSO).

-

Ammonia Addition: Add anhydrous ammonia (4.0 eq) to the sealed reactor.

-

Reaction: Heat the mixture to 100 °C and stir for 1-2 hours.

-

Work-up: Cool the reactor to 50 °C and carefully vent the excess ammonia. The resulting 2,2-difluoroethylamine can be distilled from the reaction mixture under reduced pressure.

Trustworthiness: This protocol is based on established and patented synthetic methods, providing a reliable route to the key amine precursor. The use of a catalyst like potassium iodide is crucial for facilitating the nucleophilic substitution of the bromide with ammonia.

Reactivity of the 2-Bromo-2,2-difluoroethylamine Moiety

The synthetic utility of this building block stems from the reactivity of both the primary amine and the bromo-difluoro-methyl group.

Caption: Dual reactivity of the 2-Bromo-2,2-difluoroethylamine core.

Applications in Drug Discovery and Development

The introduction of a gem-difluoro group is a well-established strategy in medicinal chemistry to create non-hydrolyzable isosteres of carbonyls or hydrated carbonyls, and to modulate the pKa of adjacent functional groups. This compound serves as a versatile precursor for introducing the synthetically valuable 2,2-difluoroethylamine moiety into a target molecule.

Workflow: Integration into a Drug Discovery Pipeline

Caption: Workflow for utilizing this compound in drug discovery.

While specific examples of marketed drugs derived directly from this starting material are not prominent in the literature, its utility can be inferred from the widespread use of similar fluorinated building blocks in pharmaceuticals.[3]

Safety, Handling, and Storage

Given the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is warranted, based on the known hazards of analogous compounds such as 2-bromoethylamine hydrobromide and other organofluorine compounds.[8]

Table 2: Hazard Profile and Handling Recommendations

| Hazard Category | Description and Recommendations |

| Acute Toxicity | Likely harmful if swallowed, inhaled, or in contact with skin.[9] |

| Irritation | Expected to cause skin and serious eye irritation. May cause respiratory irritation. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated fume hood. |

| Handling | Avoid generating dust. Avoid all personal contact. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage at 2-8°C.[3] |

| In case of Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek immediate medical attention in all cases of exposure. |

Authoritative Grounding: The safety recommendations provided are a synthesis of best practices for handling structurally similar and potentially hazardous chemical reagents. Always consult the supplier's SDS for the most current and specific safety information before use.

Conclusion

This compound is a promising, albeit not extensively documented, building block for synthetic and medicinal chemistry. Its dual reactivity allows for a range of chemical transformations, making it a valuable tool for introducing the 2,2-difluoroethylamino moiety into complex molecules. While a lack of comprehensive published data necessitates a cautious and predictive approach to its use, the fundamental principles of its chemistry, derived from well-understood analogues, provide a solid foundation for its application in research and development.

References

-

Organofluorine / Alfa Chemistry. 19F NMR Chemical Shift Table.

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

-

PubChem. 2-Bromo-2,2-difluoroethylamine.

-

Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1.

-

Chem-Impex. 2,2-Difluoroethylamine hydrochloride.

-

ChemicalBook. 2,2-DIFLUOROETHYLAMINE synthesis.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants.

-

Kao Chemicals. SAFETY DATA SHEET.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-.alpha.,.alpha.,.alpha.-trifluoro-m-toluidine.

-

Google Patents. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Alfa Chemistry. General Safety Handling Consideration.

-

Patsnap Eureka. Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.

-

Oregon State University. 13C NMR Chemical Shift.

-

Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

-

Steffen's Chemistry Pages. 19F chemical shifts.

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

-

Google Patents. US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt.

-

National Institutes of Health. Palladium-Catalyzed Arylation of Fluoroalkylamines.

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

-

Chemistry Steps. NMR Chemical Shift Values Table.

-

MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.

-

National Institutes of Health. Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes.

-

Organic Syntheses Procedure. Ethylamine, 2-bromo-, hydrobromide.

-

University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.

-

RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

-

National Institutes of Health. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis.

-

Benchchem. Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.

-

National Institutes of Health. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

-

CAMEO Chemicals | NOAA. 2-bromoethylamine hydrobromide - Report.

-

PubMed. Palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes.

-

National Institutes of Health. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds.

-

Guidechem. (2-bromo-2,2-difluoroethyl)(methyl)amine hydrochloride 1803607-67-1 wiki.

-

National Institutes of Health. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions.

-

Benchchem. Application Notes and Protocols: Synthesis of 2-Aminoethyl Substituted Compounds Using 2-Bromoethylamine.

-

Google Patents. US8766012B2 - Process for the preparation of 2,2-difluoroethylamine starting from prop-2-en-1-amine.

-

CPHI Online. 2-bromo-2,2-difluoroethylamine | Agno Pharma.

-

ResearchGate. (PDF) Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions.

-

Google Patents. US8367701B2 - Crystalline pharmaceutical and methods of preparation and use thereof.

-

Google Patents. EP0040915A1 - Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions.

-

Google Patents. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it.

-

LookChem. 2,2-Difluoroethylamine.

-

Sigma-Aldrich. 2,2-difluoroethylamine hydrochloride 79667-91-7.

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2,2-DIFLUOROETHYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 7. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 2-Bromo-2,2-difluoroethylamine Hydrochloride: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into bioactive molecules has become a cornerstone strategy for enhancing pharmacological properties. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the arsenal of fluorinated building blocks, 2-Bromo-2,2-difluoroethylamine hydrochloride (CAS Number: 7096-39-1) has emerged as a versatile and highly valuable reagent for introducing the gem-difluoroethylamino moiety into novel therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for its effective utilization in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white solid. Its hydrochloride salt form enhances its stability and handling characteristics compared to the free base. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7096-39-1 | [1] |

| Molecular Formula | C₂H₅BrClF₂N | [2] |

| Molecular Weight | 196.42 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water | [4] |

| Melting Point | 342 to 345 °F (decomposes) | [5] |

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process, starting from a readily available fluorinated precursor. A common synthetic pathway begins with the preparation of 2,2-difluoroethylamine, which is then brominated and subsequently converted to its hydrochloride salt.

Synthesis of the Precursor: 2,2-Difluoroethylamine

A robust method for the synthesis of 2,2-difluoroethylamine involves the amination of 2,2-difluoro-1-bromoethane. This reaction is typically carried out in an autoclave using ammonia in a suitable solvent like DMSO, often with a catalyst such as potassium iodide to facilitate the substitution reaction.[6][7][8]

Experimental Protocol: Synthesis of 2,2-Difluoroethylamine [6][7][8]

-

An autoclave is charged with 2,2-difluoro-1-bromoethane (1.0 eq), potassium iodide (0.1 eq), and DMSO.

-

Anhydrous ammonia (4.0 eq) is added to the sealed reactor.

-

The reaction mixture is heated to 100 °C and stirred for 1-2 hours.

-

After cooling, the excess ammonia is carefully vented.

-

The 2,2-difluoroethylamine product is isolated by distillation from the reaction mixture.

The causality behind these choices lies in the need for a polar aprotic solvent (DMSO) to dissolve the reactants and facilitate the SN2 reaction, while the iodide catalyst enhances the leaving group ability of the bromine atom. The use of an autoclave is necessary to handle the volatile ammonia and to conduct the reaction under pressure at an elevated temperature to achieve a reasonable reaction rate.

Bromination and Hydrochloride Salt Formation

The purification of the final product is typically achieved through recrystallization to afford the hydrochloride salt as a stable, crystalline solid.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in synthesis. While a comprehensive public database of its spectra is not available, the expected NMR and mass spectrometry features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methylene group adjacent to the amine, coupled to the two fluorine atoms and the protons on the nitrogen. The chemical shift would be in the downfield region due to the electron-withdrawing effects of the halogens.

-

¹³C NMR: The carbon spectrum would display two signals. The carbon bearing the bromine and two fluorine atoms would appear as a triplet due to C-F coupling. The methylene carbon adjacent to the nitrogen would also be influenced by the neighboring fluorine atoms, likely appearing as a triplet of triplets.[9]

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal, likely a triplet due to coupling with the adjacent methylene protons, would be expected.[10][11]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the presence of the primary amine and the bromo-difluoro-methyl group. The amine functionality allows for a wide range of transformations, including amide bond formation, alkylation, and reductive amination.

The primary utility of this reagent lies in its role as a precursor for introducing the 2,2-difluoroethylamino moiety into target molecules through nucleophilic substitution reactions.[12][13][14] The bromine atom serves as a leaving group, allowing for displacement by various nucleophiles.

Diagram: General Nucleophilic Substitution Workflow

Caption: Workflow for nucleophilic substitution reactions.

This reactivity is pivotal in the synthesis of a variety of bioactive molecules, where the introduction of the difluoroethylamino group can significantly enhance properties such as metabolic stability and cell permeability.[15][16] For instance, it can be employed in the synthesis of novel kinase inhibitors, where the fluorinated moiety can interact favorably with the target protein.[17]

Safety, Handling, and Storage

As with all halogenated organic compounds and amines, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][18]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[20]

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[20]

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced pharmaceutical and agrochemical compounds. Its ability to introduce the metabolically robust gem-difluoroethylamino moiety makes it a strategic tool for medicinal chemists seeking to optimize the properties of bioactive molecules. A thorough understanding of its synthesis, properties, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information - An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-2,2-difluoroethylamine. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

- Google Patents. (n.d.). US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine.

-

Changzhou Foreign Trade Co., Ltd. (n.d.). Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. Retrieved from [Link]

- Google Patents. (n.d.). EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

J-STAGE. (n.d.). Nucleophilic Substitution of a-Bromo-a,a-difluoroallyl Derivatives in the Presence of Palladium Catalysts. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Bromo-2,2-difluoroethanol in Modern Chemical Synthesis. Retrieved from [Link]

-

AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. Retrieved from [Link]

-

MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved from [Link]

-

Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

-

University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]

-

Annual Reviews. (n.d.). Fluorine NMR. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-2,2-difluoroacetic acid. Retrieved from [Link]

-

Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromoethylamine hydrobromide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

Sources

- 1. This compound | 7096-39-1 [sigmaaldrich.com]

- 2. guidechem.com [guidechem.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. azom.com [azom.com]

- 7. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]

- 8. 2,2-DIFLUOROETHYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of Biologically Active Molecules through Multicomponent Reactions [mdpi.com]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. biophysics.org [biophysics.org]

- 12. gacariyalur.ac.in [gacariyalur.ac.in]

- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. fishersci.com [fishersci.com]

- 16. mdpi.com [mdpi.com]

- 17. 2,2-DIFLUOROETHYLAMINE | 430-67-1 [chemicalbook.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

A Technical Guide to 2-Bromo-2,2-difluoroethylamine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

An In-depth Technical Guide: 2-Bromo-2,2-difluoroethylamine Hydrochloride

Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This compound emerges as a highly valuable and versatile building block for this purpose. This technical guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic protocol, and explores its applications as a bifunctional synthon in the development of novel therapeutics. Authored for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Physicochemical Properties and Characterization

This compound is a specialized reagent valued for the unique combination of a primary amine and a bromodifluoromethyl group. This dual functionality allows for sequential or orthogonal chemical modifications, making it a powerful tool in constructing complex molecular architectures.

The geminal difluoro group significantly lowers the pKa of the adjacent amine compared to its non-fluorinated analogues, influencing its nucleophilicity and behavior in physiological environments. The bromine atom serves as an effective leaving group for nucleophilic substitution reactions and a handle for organometallic cross-coupling reactions.

Table 1: Physicochemical Data for 2-Bromo-2,2-difluoroethylamine and its Hydrochloride Salt

| Property | Value | Source / Notes |

| Molecular Formula | C₂H₅BrClF₂N | For the Hydrochloride Salt |

| Molecular Weight | 196.43 g/mol | Calculated for the Hydrochloride Salt |

| CAS Number | 354-66-5 | For the free base, 2-Bromo-2,2-difluoroethylamine[1] |

| Appearance | Typically a white to off-white solid | Inferred from related compounds[2] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | Recommended for stability[3] |

Synthesis and Purification

The synthesis of this compound is not widely documented in commercial literature, often requiring a multi-step approach from more common starting materials. A logical and robust pathway involves the protection of a precursor amine, selective bromination, and subsequent deprotection followed by salt formation. This strategy prevents undesirable side reactions, such as self-alkylation.

Proposed Synthetic Pathway: A Self-Validating Protocol

The rationale for this pathway is control. Starting with the readily available 2,2-difluoroethylamine, the amine is first protected to prevent it from reacting during the subsequent, often harsh, bromination step. The use of a Boc (tert-butyloxycarbonyl) group is advantageous due to its stability under various conditions and its straightforward removal with acid, which concurrently facilitates the formation of the desired hydrochloride salt.

Step 1: Boc-Protection of 2,2-Difluoroethylamine

-

Dissolve 2,2-difluoroethylamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion via Thin-Layer Chromatography (TLC).

-

Upon completion, wash the mixture with dilute acid, then brine, and dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the Boc-protected amine, which can be purified by column chromatography if necessary.

Step 2: Radical Bromination

-

Dissolve the Boc-protected 2,2-difluoroethylamine (1.0 eq.) in a non-polar solvent like carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (1.1 eq.) and a radical initiator such as Azobisisobutyronitrile (AIBN) (0.05 eq.).

-

Reflux the mixture under a light source (e.g., a 250W lamp) for 4-6 hours.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate and dry the organic layer.

-

Purify the crude product by column chromatography to isolate the brominated intermediate.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified Boc-protected 2-bromo-2,2-difluoroethylamine in a minimal amount of methanol or diethyl ether.

-

Cool the solution to 0°C.

-

Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in dioxane until precipitation is complete.

-

Collect the resulting white precipitate by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, this compound.

Caption: Synthetic workflow for 2-Bromo-2,2-difluoroethylamine HCl.

Applications in Medicinal Chemistry

This reagent is a bifunctional building block, offering two distinct points for chemical modification. This versatility is highly prized in the construction of combinatorial libraries and in the lead optimization phase of drug discovery.

-

Amine Functionalization: The primary amine can be readily acylated, alkylated, or used in reductive amination to link the core structure to other parts of a target molecule.

-

Bromide Displacement: The bromine atom is a versatile handle for introducing a wide range of functionalities via nucleophilic substitution. This is particularly useful for attaching the difluoroethylamino moiety to heterocyclic scaffolds common in pharmaceuticals.

The incorporation of the difluoroethyl motif is known to enhance the metabolic stability of drug candidates by blocking potential sites of oxidative metabolism.[2]

Caption: Reaction pathways for the bifunctional reagent.

Experimental Protocol: Synthesis of an N-Substituted Indole

This protocol demonstrates the utility of this compound as an alkylating agent.

Objective: To synthesize N-(2,2-difluoro-2-bromoethyl)indole.

Materials:

-

Indole

-

This compound

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, Hexanes, Saturated aqueous sodium bicarbonate, Brine

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add indole (1.0 eq.) and anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C and add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Add this compound (1.2 eq.) to the reaction mixture. Note: The free base can be generated in situ or by a prior neutralization step. For direct use, a stronger base or additional equivalent is required.

-

Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Safety, Handling, and Storage

As a halogenated amine hydrochloride, this compound should be handled with care, assuming it is corrosive, toxic, and an irritant. Always consult the specific Safety Data Sheet (SDS) before use. General precautions are synthesized from related compounds.[4][5][6][7]

Table 2: Hazard Identification and Precautions

| Hazard Class | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[3] Avoid breathing dust and ensure work is conducted in a well-ventilated fume hood.[4][6] |

| Skin Corrosion/Irritation | May cause skin irritation or burns. Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[5] |

| Eye Damage/Irritation | Causes serious eye irritation or damage. Wear safety glasses with side shields or chemical goggles.[6] |

| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash immediately with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[4][6] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][7] The compound is likely hygroscopic. |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

This compound is a potent and versatile chemical tool for drug discovery and medicinal chemistry. Its bifunctional nature, combining a reactive primary amine with a bromodifluoroethyl group, provides chemists with a streamlined building block for introducing fluorine into complex molecules. By leveraging this reagent, researchers can efficiently modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, accelerating the development of novel and more effective therapeutics. Proper understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential.

References

-

LookChem. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Bromo-2,2-difluoroethanol in Modern Chemical Synthesis. Available from: [Link]

- Google Patents. EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.

-

PubChem. 2-Bromo-2,2-difluoroethylamine | C2H4BrF2N | CID 2782242. Available from: [Link]

Sources

- 1. 2-Bromo-2,2-difluoroethylamine | C2H4BrF2N | CID 2782242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,2-二氟乙胺盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. aksci.com [aksci.com]

- 7. medline.com [medline.com]

A Technical Guide to 2-Bromo-2,2-difluoroethylamine Hydrochloride: A Versatile Fluorinated Building Block for Drug Discovery

Abstract: This guide provides a comprehensive technical overview of 2-Bromo-2,2-difluoroethylamine hydrochloride, a fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. We delve into its core molecular structure, physicochemical properties, and validated synthesis methodologies, offering mechanistic insights into key reaction choices. Detailed protocols for synthesis and analytical quality control are presented to ensure reproducibility and high-purity outcomes. The strategic application of this reagent in drug discovery is explored, highlighting how the unique properties of the gem-difluoro motif can be leveraged to enhance the metabolic stability and biological activity of lead compounds. This document serves as an essential resource for researchers, medicinal chemists, and process development scientists seeking to incorporate this valuable intermediate into their research and development pipelines.

Introduction: The Strategic Value of Fluorinated Amines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, a strategy employed to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence properties such as metabolic stability, lipophilicity, and binding affinity.[2]

This compound emerges as a particularly valuable reagent in this context. It provides a bifunctional scaffold: a reactive primary amine for nucleophilic reactions or amide bond formation, and a bromo-difluoroethyl group. This "gem-difluoro" motif is a bioisostere for various functional groups and can serve as a metabolically stable linker or pharmacophoric element, making it a powerful tool for lead optimization and the development of novel chemical entities.[2][3]

Core Molecular Profile

A precise understanding of the molecule's fundamental characteristics is paramount for its effective use in synthesis and research.

Chemical Structure and Identifiers

The compound consists of an ethylamine backbone substituted at the C2 position with one bromine and two fluorine atoms. As a hydrochloride salt, the amine group is protonated, forming an ammonium cation with a chloride counterion, which enhances its stability and handling characteristics as a solid.

| Identifier | Value | Source |

| IUPAC Name | 2-bromo-2,2-difluoroethan-1-amine hydrochloride | |

| CAS Number | 7096-39-1 | [4][5] |

| Molecular Formula | C₂H₄BrF₂N · HCl | |

| Molecular Weight | 196.42 g/mol | |

| SMILES | C(C(F)(F)Br)N.Cl | [4] |

| InChI Key | MDGFTOPSRLCRNK-UHFFFAOYSA-N |

Physicochemical Properties

The properties of the hydrochloride salt are most relevant for laboratory use. Data from the closely related 2,2-difluoroethylamine hydrochloride are included for context where direct data is unavailable.

| Property | Value | Notes |

| Appearance | White to off-white solid | Based on related compounds like 2,2-difluoroethylamine HCl.[2] |

| Melting Point | 132 - 137 °C (with decomposition) | Data for the related 2,2-difluoroethylamine HCl.[2] |

| Solubility | Soluble in water and polar organic solvents | Expected for a hydrochloride salt. |

| Storage Temperature | 2 - 8 °C | Recommended for long-term stability.[2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via the parent amine, which is then converted to its more stable salt form. The choice of synthetic route depends on the availability of starting materials, scalability, and safety considerations.

Primary Synthesis Route: Nucleophilic Amination

The most direct and scalable approach involves the nucleophilic substitution of a suitable haloalkane precursor with an ammonia source. A common precursor is 2,2-difluoro-1-bromoethane.

Causality Behind Experimental Choices:

-

Ammonia Source: Anhydrous ammonia is used to maximize the concentration of the nucleophile and avoid side reactions associated with water.

-

Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is chosen to solubilize the reactants and facilitate the SN2 reaction.

-

Catalyst: Potassium Iodide (KI) is often added to catalyze the reaction via the Finkelstein reaction, where the bromide is transiently replaced by the more reactive iodide, accelerating the rate of nucleophilic attack by ammonia.

-

Reaction Conditions: The reaction is performed under pressure in an autoclave. This is necessary to maintain the volatile ammonia in the liquid phase at the elevated temperatures (e.g., 100°C) required to drive the reaction to completion in a reasonable timeframe.[6][7]

-

Reactor Setup: Charge a high-pressure autoclave with 2,2-difluoro-1-bromoethane (1.0 eq.), potassium iodide (0.05 eq.), and anhydrous DMSO.

-

Ammonia Addition: Cool the reactor and introduce anhydrous ammonia (4.0 eq.). The excess ammonia serves as both the nucleophile and the base to neutralize the HBr formed.

-

Reaction: Seal the autoclave and heat the mixture to 100°C with vigorous stirring for 1-2 hours. Monitor the internal pressure.

-

Work-up: Cool the reactor to below 50°C and carefully vent the excess ammonia.

-

Isolation: The product, 2,2-difluoroethylamine, can be isolated from the reaction mixture by fractional distillation under reduced pressure.

-

Solution Preparation: Dissolve the purified 2,2-difluoroethylamine (1.0 eq.) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through it, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate as a white solid.

-

Isolation & Purification: Collect the solid by vacuum filtration, wash with cold anhydrous solvent to remove any unreacted starting material, and dry under vacuum to yield the final product.

Alternative Route: Amide Reduction

An alternative pathway proceeds from 2,2-difluoroacetamide, which can be reduced to the corresponding amine.

Causality Behind Experimental Choices:

-

Reducing Agent: A powerful reducing agent capable of reducing amides, such as diborane (B₂H₆) in THF, is required.[7] This reagent is highly effective but requires careful handling due to its pyrophoric nature. The work-up typically involves an acidic quench, which directly yields the hydrochloride salt.

Caption: Comparative workflow of primary synthesis routes.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the final product. A multi-technique approach ensures a self-validating system of characterization.

Structural Elucidation via Spectroscopy

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will show characteristic signals for the methylene (-CH₂-) and ammonium (-NH₃⁺) protons. The methylene protons will be split by both the adjacent fluorine atoms and the ammonium protons.

-

¹³C NMR: Will display two carbon signals. The signal for the carbon bonded to fluorine and bromine will show a characteristic triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: A single signal is expected for the two chemically equivalent fluorine atoms.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show the molecular ion for the free base ([M+H]⁺). The isotopic pattern will be characteristic of a molecule containing one bromine atom.

-

Infrared (IR) Spectroscopy: Key stretches will confirm the presence of N-H bonds in the ammonium group and C-F bonds.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A reversed-phase method with UV detection is typically employed to quantify the main component and any potential impurities.

Caption: Quality control workflow for batch validation.

Applications in Drug Discovery and Development

The title compound is not merely a reagent but a strategic tool for molecular design. Its utility stems from the predictable and beneficial effects of the bromo-difluoroethyl amine moiety.

-

Metabolic Blocking: The gem-difluoro group at the α-position to the bromine can sterically and electronically hinder enzymatic oxidation (e.g., by cytochrome P450 enzymes), preventing metabolic degradation at that site and potentially increasing the drug's half-life.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the neighboring amine group compared to its non-fluorinated analogue. This can alter the ionization state of the molecule at physiological pH, impacting cell permeability, solubility, and target binding.

-

Conformational Control: The C-F bond can engage in favorable intermolecular interactions with protein targets (e.g., hydrogen bonds, dipole interactions), which can enhance binding affinity and selectivity.

-

Versatile Linker: It can be used to connect two pharmacophoric fragments. The bromine atom provides an additional handle for further synthetic elaboration, such as in cross-coupling reactions, after the amine has been incorporated into a larger molecule.

Caption: Conceptual role in a lead optimization workflow.

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper safety protocols are mandatory when handling this compound.

-

Hazard Identification: The compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[8] It is a potential skin, eye, and respiratory irritant.[9] Always consult the latest Safety Data Sheet (SDS) before use.

-

Recommended Handling Procedures:

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation.[10] Eyewash stations and safety showers must be readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.[10][11]

-

Handling: Avoid generating dust.[12] Keep away from heat and ignition sources.

-

-

Storage and Stability: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] For long-term stability, refrigeration at 2-8°C is recommended.[2]

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex, fluorinated molecules. Its unique combination of a reactive amine, a metabolically robust gem-difluoro group, and an additional synthetic handle in the form of a bromine atom makes it a powerful asset in drug discovery and development. By understanding its synthesis, properties, and safe handling, researchers can effectively leverage this compound to create next-generation therapeutics and agrochemicals with improved efficacy and pharmacokinetic profiles.

References

-

PubChem. 2-Bromo-2,2-difluoroethylamine. [Link]

-

Changzhou Fuxin Chemical Co., Ltd. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. [Link]

- Google Patents. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine.

- Patsnap Eureka. Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.

-

PubChem. 2-Bromo-2,2-difluoroacetic acid. [Link]

-

LookChem. 2,2-Difluoroethylamine. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Bromo-2,2-difluoroethylamine | C2H4BrF2N | CID 2782242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-2,2-difluoroethylamine,7096-39-1-Amadis Chemical [amadischem.com]

- 6. 2,2-DIFLUOROETHYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 7. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]

- 8. 2,2-difluoroethylamine hydrochloride 79667-91-7 [sigmaaldrich.com]

- 9. medline.com [medline.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-2,2-difluoroethylamine Hydrochloride for Advanced Research Applications

This guide provides a comprehensive overview of the synthetic methodologies for preparing 2-bromo-2,2-difluoroethylamine hydrochloride, a critical building block for novel pharmaceuticals and advanced materials. Intended for an audience of researchers, scientists, and professionals in drug development, this document delves into the chemical principles, experimental protocols, and safety considerations associated with its synthesis.

Introduction: The Significance of Fluorinated Amines

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[1] this compound serves as a versatile precursor, enabling the incorporation of the valuable 2,2-difluoroethylamino moiety into a wide array of complex molecules. Its application spans across pharmaceutical development, particularly in the creation of new therapeutics for neurological disorders, as well as in the formulation of specialized agrochemicals and the synthesis of high-performance polymers.[1]

Core Synthetic Strategies

The synthesis of this compound is typically approached through a multi-step process. The primary focus is the formation of the precursor, 2,2-difluoroethylamine, which is subsequently converted to its hydrochloride salt. Two principal routes to 2,2-difluoroethylamine have been established in the literature: the amination of a halo-difluoroethane and the reduction of a difluoroacetamide.

Methodology 1: Amination of 2,2-Difluoro-1-bromoethane

A prevalent and efficient method for the synthesis of 2,2-difluoroethylamine involves the nucleophilic substitution reaction of 2,2-difluoro-1-bromoethane with ammonia. This reaction is typically conducted under pressure and at elevated temperatures to facilitate the displacement of the bromide ion.

Reaction Mechanism: The reaction proceeds via a classical SN2 mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom bonded to the bromine. This concerted process leads to the formation of a transition state where the C-N bond is forming and the C-Br bond is breaking. The departure of the bromide leaving group yields the protonated amine, which is then deprotonated by excess ammonia to give the free 2,2-difluoroethylamine. The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) can accelerate the reaction by solvating the cation and leaving the "naked" nucleophile, ammonia, more reactive. The addition of a catalyst such as potassium iodide can further enhance the reaction rate through the in-situ formation of the more reactive 2,2-difluoro-1-iodoethane via the Finkelstein reaction.

Figure 1: General workflow for the amination of 2,2-difluoro-1-bromoethane.

Experimental Protocol: The following protocol is adapted from a patented industrial process.[2][3]

-

Reactor Setup: A high-pressure autoclave reactor is charged with 2,2-difluoro-1-bromoethane (1.0 eq), potassium iodide (0.1 eq), and anhydrous dimethyl sulfoxide (DMSO).

-

Ammonia Addition: Anhydrous ammonia (4.0 eq) is introduced into the sealed reactor.

-

Reaction: The mixture is heated to 100°C and stirred vigorously for 1-2 hours.

-

Work-up: The reactor is cooled to 50°C, and the excess ammonia is carefully vented.

-

Purification: The resulting 2,2-difluoroethylamine is distilled from the reaction mixture under reduced pressure (1-10 mbar). A subsequent redistillation at atmospheric pressure can be performed to achieve higher purity.

| Reagent/Solvent | Molar Ratio | Key Function |

| 2,2-Difluoro-1-bromoethane | 1.0 | Starting Material |

| Ammonia | 4.0 | Nucleophile/Base |

| Potassium Iodide | 0.1 | Catalyst |

| DMSO | - | Solvent |

Table 1: Reagent summary for the amination of 2,2-difluoro-1-bromoethane.

Methodology 2: Reduction of 2,2-Difluoroacetamide

An alternative route to 2,2-difluoroethylamine hydrochloride proceeds through the reduction of 2,2-difluoroacetamide. This method is particularly useful when the corresponding acetamide is more readily available than the halo-difluoroethane.

Reaction Mechanism: The reduction of the amide to the corresponding amine can be achieved using a variety of reducing agents. A common and effective method involves the use of diborane (B2H6) in an ethereal solvent such as tetrahydrofuran (THF). The boron atom of diborane acts as a Lewis acid and coordinates to the carbonyl oxygen of the amide. This coordination activates the carbonyl group towards hydride attack. A subsequent intramolecular rearrangement and hydrolysis of the resulting boron-nitrogen intermediate yields the desired amine.

Figure 2: Workflow for the reduction of 2,2-difluoroacetamide.

Experimental Protocol: This protocol is based on the work of Donetti et al. published in the Journal of Medicinal Chemistry.[2][4]

-

Reaction Setup: A solution of 2,2-difluoroacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: A solution of diborane in THF (e.g., 1 M) is added dropwise to the stirred solution of the amide at 0°C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with the progress of the reaction monitored by a suitable technique (e.g., TLC or GC-MS).

-

Quenching and Work-up: After completion, the reaction is carefully quenched by the slow addition of water, followed by acidification with hydrochloric acid. The aqueous layer is then basified (e.g., with NaOH) and the product is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are dried over a suitable drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude 2,2-difluoroethylamine.

Final Step: Formation of the Hydrochloride Salt

The final step in the synthesis is the conversion of the free amine, 2,2-difluoroethylamine, to its hydrochloride salt. This is a straightforward acid-base reaction that enhances the stability and handling of the compound, which is a volatile liquid in its free base form.

Experimental Protocol:

-

Dissolution: The purified 2,2-difluoroethylamine is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

Acidification: A solution of hydrogen chloride in the same solvent (or gaseous hydrogen chloride) is added dropwise to the stirred solution of the amine.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: The solid is collected by vacuum filtration, washed with a small amount of the cold solvent to remove any unreacted starting material, and dried under vacuum.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Value | Source |

| CAS Number | 7096-39-1 | [5] |

| Molecular Formula | C2H4BrF2N · HCl | [5] |

| Molecular Weight | 196.42 g/mol | Calculated |

| Appearance | White to off-white solid | General Observation |

| Melting Point | 132-137 °C (with decomposition) | [1] |

Table 2: Physicochemical properties of this compound.

Spectroscopic data, such as 1H NMR, 13C NMR, 19F NMR, and IR spectroscopy, should also be acquired to confirm the structure of the molecule.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE): [7]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If dusts are generated or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- Bayer CropScience AG. (2011). Process for Preparing 2,2-Difluoroethylamine. U.S.

- Donetti, A., et al. (1989). Synthesis and biological activity of a new class of potent and selective histamine H2-agonists. Journal of Medicinal Chemistry, 32(5), 957-961.

-

PubChem. (n.d.). 2-Bromo-2,2-difluoroethylamine. Retrieved from [Link]

-

ResearchGate. (2025). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromo-2,2-difluoroethylamine | C2H4BrF2N | CID 2782242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. medline.com [medline.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-2,2-difluoroethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Bromo-2,2-difluoroethylamine Hydrochloride in Modern Drug Discovery

This compound is a key building block in medicinal chemistry, valued for its role in introducing the bromo-difluoroethyl motif into potential drug candidates. This structural element can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. As with any compound destined for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical attribute that influences bioavailability, formulation, and ultimately, therapeutic efficacy.

This technical guide provides a comprehensive overview of the anticipated solubility profile of this compound. In the absence of extensive published data for this specific molecule, this guide synthesizes information from structurally similar compounds, fundamental chemical principles, and established methodologies in pharmaceutical sciences to offer a robust framework for its characterization. We will delve into the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and discuss the key factors that can influence its behavior in solution.

Theoretical Solubility Profile: What to Expect

This compound is an amine salt. The presence of the hydrochloride moiety generally imparts significant aqueous solubility to organic molecules.[1][2][3] This is due to the ionic nature of the salt, which readily dissociates in polar solvents like water. The resulting charged species can then be effectively solvated by water molecules.

The free amine, 2,2-difluoroethylamine, is documented as a water-soluble liquid, with a reported solubility of 276 g/L.[4] The conversion of an amine to its hydrochloride salt typically enhances aqueous solubility. Furthermore, a close structural analog, 2-bromoethylamine hydrobromide, exhibits a very high water solubility of >500 g/L at 20°C.[5] Based on these data points, it is reasonable to hypothesize that This compound is a highly water-soluble compound .

The presence of the halogen atoms (bromine and fluorine) will also influence solubility. While halogenation can sometimes decrease aqueous solubility due to an increase in molecular weight and lipophilicity, the dominant effect for this small, salified molecule is expected to be its ionic character.

The Critical Role of pH

For an amine hydrochloride, pH is a critical determinant of solubility. In acidic to neutral solutions, the equilibrium will favor the protonated, charged form of the amine, which is more water-soluble. As the pH increases and becomes more basic, the amine will be deprotonated to its free base form. This uncharged species is generally less soluble in water. Therefore, a significant decrease in the aqueous solubility of this compound is anticipated as the pH of the medium increases into the alkaline range. A recent study on fluorinated ethylamines highlighted that 2,2-difluoroethylamine (DFEA) has a pKa of 7.2 for its conjugate acid, providing buffering capacity at physiological pH.[6]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the thermodynamic (equilibrium) solubility determination using the well-established shake-flask method. This method is considered the gold standard for determining the intrinsic solubility of a compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

This protocol is designed to measure the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials and Equipment:

-

This compound (solid)

-

Purified water (Type I or equivalent)

-

Selected organic solvents (e.g., ethanol, methanol, dimethyl sulfoxide (DMSO), acetone)

-

pH buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, citrate buffers for acidic range, borate buffers for basic range)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Analytical balance

-

pH meter

Experimental Workflow:

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested (e.g., water, PBS pH 7.4, ethanol, DMSO). An excess is crucial to ensure that the solution reaches saturation. A starting point could be 20-50 mg of the compound in 1 mL of solvent.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze both the standard solutions and the filtered supernatant from the solubility experiment by a validated analytical method, such as HPLC. This will allow for the accurate determination of the concentration of the dissolved compound.

-

-

Data Analysis and Reporting:

-

Construct a calibration curve from the analysis of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the saturated supernatant.

-

The solubility is reported in units such as mg/mL or mol/L.

-

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound, and understanding them is crucial for its effective use in research and development.

| Factor | Influence on Solubility | Rationale |

| pH | High solubility in acidic to neutral pH, decreasing in basic pH. | As an amine hydrochloride, the protonated, charged form predominates at lower pH, which is more soluble in water. At higher pH, it converts to the less soluble free base. |

| Temperature | Generally, solubility is expected to increase with temperature. | The dissolution process for most solids is endothermic, meaning that providing more thermal energy will favor the dissolution process. |

| Solvent Polarity | High solubility in polar protic solvents (e.g., water, ethanol, methanol). Lower solubility in non-polar solvents. | The ionic nature of the hydrochloride salt favors interactions with polar solvents that can effectively solvate the charged species. |

| Presence of Other Ions | The common ion effect can decrease solubility. | In solutions already containing chloride ions, the equilibrium will shift towards the undissociated solid, reducing the solubility of the hydrochloride salt. |

Stability Considerations

The stability of this compound in solution is another important consideration. Halogenated compounds can sometimes be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to assess the stability of the compound in the desired solvent and pH conditions over time. This can be achieved by monitoring the concentration of the parent compound and the appearance of any degradation products using a stability-indicating analytical method like HPLC. While a study on trifluorothymidine showed good stability in aqueous solutions but degradation in certain buffers, specific stability data for fluorinated ethylamines in various buffers should be experimentally determined.[7]

Conclusion

While specific, published quantitative solubility data for this compound is limited, a strong scientific basis exists to predict its behavior. It is expected to be a highly water-soluble compound, with its solubility being significantly influenced by the pH of the medium. For researchers and drug development professionals, the provided experimental protocol offers a robust methodology to determine the precise solubility profile in various relevant solvents and conditions. A thorough characterization of its solubility and stability will be instrumental in advancing the development of new chemical entities incorporating this valuable building block.

References

-

DOI. Fluorinated ethylamines as electrospray- compatible neutral pH buffers for native mass spectrometry. [Link]

-

PubChem. 2-Bromo-2,2-difluoroethylamine. [Link]

-

Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. [Link]

-

PubMed. Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. [Link]

-

PubChem. 2-Bromo-2,2-difluoroacetic acid. [Link]

-

ResearchGate. Reaction of halogenated hydrocarbon solvents with tertiary amines: Spectrophotometric and conductimetric study. [Link]

-

ResearchGate. Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. [Link]

-

Thames Polytechnic, London A Thesis. INTERACTIONS OF HALOGENS WITH AMINES WARREN CHARLES MANN, A.R.I.C. The School of Chemistry. [Link]

-

PubChem. 2,2-Difluoroethan-1-amine hydrochloride. [Link]

-

Wikipedia. 2C-C. [Link]

-

PubMed. The Stability of Trifluorothymidine: Hydrolysis in Buffered Aqueous Solutions. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-BROMOETHYLAMINE HYDROBROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1 [kangmei.com]

- 5. 2-Bromoethylamine hydrobromide, 99% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 6. Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The stability of trifluorothymidine: hydrolysis in buffered aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-2,2-difluoroethylamine Hydrochloride

This document provides a comprehensive technical overview of the stability profile and optimal storage conditions for 2-Bromo-2,2-difluoroethylamine hydrochloride (CAS No. 7096-39-1). Intended for researchers, chemists, and professionals in drug development, this guide synthesizes critical data with field-proven insights to ensure the long-term integrity and reliability of this important chemical intermediate.

Introduction

This compound is a valuable building block in synthetic chemistry, notably as a precursor for introducing the difluoromethyl group in the development of novel agrochemicals and pharmaceuticals.[1] Its structure, featuring a reactive bromine atom, a difluoromethyl group, and an amine hydrochloride salt, imparts a unique reactivity profile. However, these same functional groups also render the molecule susceptible to various degradation pathways. A thorough understanding of its stability is not merely an academic exercise; it is a prerequisite for reproducible experimental results, the synthesis of high-purity target molecules, and the overall success of research and development programs. This guide elucidates the intrinsic stability challenges and provides a robust framework for its proper storage, handling, and stability assessment.

Section 1: Core Physicochemical Properties

The stability of a compound is intrinsically linked to its physical and chemical nature. This compound is an organic salt, and its properties are dictated by the interplay between the amine, the halogen atoms, and the hydrochloride moiety.

| Property | Value | Source(s) |

| CAS Number | 7096-39-1 | [2] |

| Molecular Formula | C₂H₄BrF₂N · HCl | [2] |

| Molecular Weight | 210.45 g/mol (as hydrochloride salt) | [3] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 132-137 °C (with decomposition) | [5] |

| Solubility | Soluble in water | [4][6] |

As a hydrochloride salt, the compound is acidic in aqueous solution.[6] This salt form enhances water solubility compared to the free amine but also introduces a primary stability concern: hygroscopicity.

Section 2: Key Stability Challenges and Degradation Pathways

The molecular architecture of this compound predisposes it to degradation from environmental factors such as moisture, heat, and light, as well as chemical incompatibilities.

Hygroscopicity and Hydrolytic Instability

Amine hydrochloride salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[7][8] This is a critical vulnerability. The absorbed water can act as a medium to initiate or accelerate degradation reactions.[8] For this compound, potential hydrolytic pathways could involve the displacement of the bromide, although the gem-difluoro group may influence this reactivity. The primary consequence of moisture uptake is often a change in the physical state (e.g., clumping or deliquescence) and the creation of an environment ripe for further chemical breakdown.

Thermal Stability

The compound's melting point is accompanied by decomposition, indicating limited thermal stability.[5] Exposing the material to elevated temperatures, even well below its melting point, can initiate slow degradation over time. In the event of significant thermal stress or combustion, hazardous decomposition products are expected, including:

-

Hydrogen Halides: Hydrogen bromide (HBr), hydrogen fluoride (HF), and hydrogen chloride (HCl).

-

Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO₂).

Photostability

Chemical Incompatibility

To maintain the compound's integrity, it is crucial to avoid contact with incompatible materials.

-

Strong Bases: Will neutralize the hydrochloride salt, liberating the volatile and potentially less stable free amine (2-Bromo-2,2-difluoroethylamine).

-

Strong Oxidizing Agents: Can react exothermically with the amine functional group, leading to degradation and creating a potential safety hazard.[4][7]

-

Certain Metals: Halogenated compounds can react vigorously with alkali metals.[11]

-

Acids: While it is an acidic salt, storage with other acids is not recommended as it can lead to unwanted reactions or physical changes. Storing amines and acids together can result in the formation of fine salt dust from vapor phase interaction.

Section 3: Recommended Storage and Handling Protocols

Based on the stability challenges outlined above, a multi-faceted approach to storage is required to preserve the quality of this compound.

Optimal Storage Conditions

Adherence to the following conditions is essential for maximizing the shelf-life and ensuring the integrity of the material.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C | Refrigeration significantly slows the rate of potential thermal degradation and other decomposition reactions.[5][12] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces moisture and oxygen, providing robust protection against hydrolytic and oxidative degradation. |

| Container | Tightly-sealed, amber glass vial/bottle | Prevents moisture ingress and protects the compound from light-induced degradation.[7][13] |

| Location | Dry, well-ventilated, secure chemical cabinet | Ensures a controlled environment away from incompatible materials and accidental exposure.[7] Store away from heat sources. |

Safe Handling Procedures

Proper handling is as critical as proper storage.

-

Ventilation: Always handle the compound in a certified chemical fume hood to avoid inhalation of fine dust particles.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[4]

-

Dispensing: When weighing and dispensing, minimize the time the container is open to the atmosphere to reduce moisture uptake. If possible, work in a glove box with a controlled atmosphere. Avoid actions that generate dust.[13]

-

Cleaning: Clean up any spills promptly by carefully sweeping or vacuuming the solid material into a suitable container for disposal.[13]

Section 4: Framework for a Comprehensive Stability Study

For applications in drug development or cGMP (current Good Manufacturing Practice) environments, a formal stability study is necessary to establish a re-test period or shelf life. This requires the use of a validated, stability-indicating analytical method.

The Principle of Stability-Indicating Methods

A stability-indicating method is an analytical procedure proven to accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. The development of such a method begins with a forced degradation study.[14]